4-(3,4-二甲氧基苯基)-1,2,3,6-四氢吡啶盐酸盐

描述

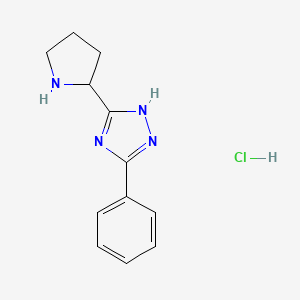

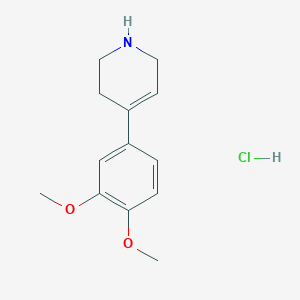

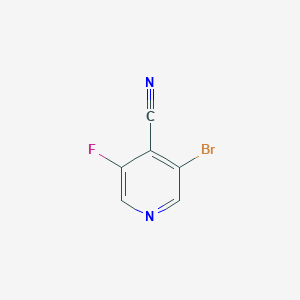

“4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride” seems to be a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic compounds . The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (–O–CH3) attached at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring and the “3,4-Dimethoxyphenyl” group. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .

科学研究应用

1. 不对称氢化和对映纯化合物

该化合物已被用于不对称氢化研究,特别是在制备光学纯化合物(如(S)-6,7-二甲氧基-1,2,3,4-四氢-3-异喹啉羧酸)方面。该过程涉及Pictet-Spengler环闭合和不对称氢化催化剂系统的开发,以快速筛选各种手性膦配体。这种方法对于制备对映纯化合物至关重要,这在合成药物和精细化学品中至关重要(O'reilly, Derwin, & Lin, 1990)。

2. 抗增殖剂在癌症研究中的应用

该化合物的衍生物,特别是2-(3,4-二甲氧基苯基)-6-(1,2,3,6-四氢吡啶-4-基)咪唑并[1,2-a]吡啶类似物,已被合成并评估其对各种癌细胞系的抗增殖活性。这些衍生物表现出强大的抗癌活性,并且被发现对正常人类细胞无毒,表明其作为新型抗癌药物候选物的潜力(Chitti et al., 2019)。

3. 潜在的抗炎药物

该化合物的衍生物已被合成,旨在发现新的抗炎药物。该过程涉及合成N-[吡啶基(苯基)羰基氨基]羟基烷基-(苄基)-1,2,3,6-四氢吡啶,表明该化合物在开发用于治疗炎症的新药物方面具有适用性(Rao et al., 1995)。

4. 抗病毒化合物的合成

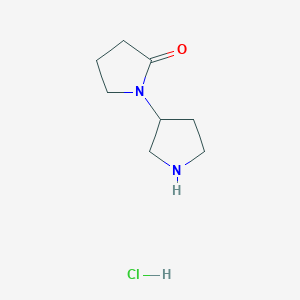

1-苄基-3-羟基-1,2,3,6-四氢吡啶,可以从4-(3,4-二甲氧基苯基)-1,2,3,6-四氢吡啶盐酸盐合成,已被探索作为用于精细有机合成和潜在抗病毒化合物的多功能合成子。这项研究突显了该化合物在合成生物活性分子方面的多功能性(Grishina et al., 2005)。

5. 杀真菌和杀虫活性

该化合物的衍生物已被研究其杀真菌和杀虫活性。这项研究是继续努力合成和研究哌啶和四氢吡啶衍生物的杀虫活性的延续,表明该化合物在农业应用中的潜力(Mandal et al., 1991)。

作用机制

Target of Action

The compound 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is closely related to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . Therefore, it is likely that this compound interacts with similar targets as DMPEA, such as dopamine receptors.

Mode of Action

DMPEA has some activity as a monoamine oxidase inhibitor , which means it could prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.

安全和危害

未来方向

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-5,9,14H,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRXPMMMNLEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

CAS RN |

1427379-41-6 | |

| Record name | Pyridine, 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)

![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)